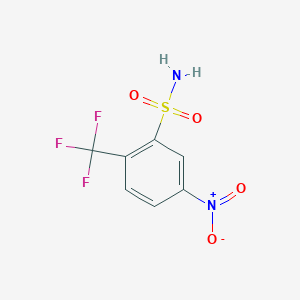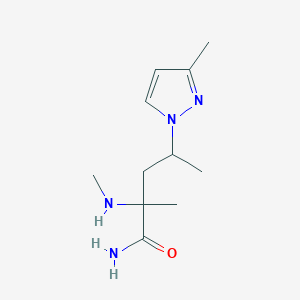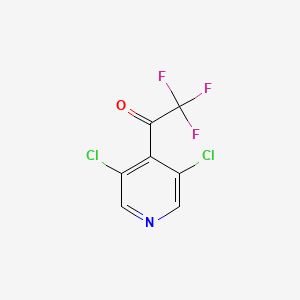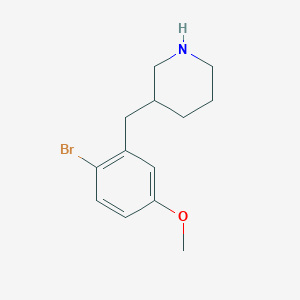
3-(2-Bromo-5-methoxybenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-5-methoxybenzyl)piperidine is an organic compound with the molecular formula C13H18BrNO It features a piperidine ring substituted with a 2-bromo-5-methoxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxybenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-5-methoxybenzyl chloride and piperidine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where piperidine displaces the chloride in 2-bromo-5-methoxybenzyl chloride. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-5-methoxybenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: 3-(2-Hydroxy-5-methoxybenzyl)piperidine or 3-(2-Carboxy-5-methoxybenzyl)piperidine.
Reduction: 3-(2-Methoxybenzyl)piperidine.
Substitution: 3-(2-Azido-5-methoxybenzyl)piperidine or 3-(2-Thiocyanato-5-methoxybenzyl)piperidine.
Applications De Recherche Scientifique
3-(2-Bromo-5-methoxybenzyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 3-(2-Bromo-5-methoxybenzyl)piperidine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways.
Pathways Involved: The compound could modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloro-5-methoxybenzyl)piperidine
- 3-(2-Fluoro-5-methoxybenzyl)piperidine
- 3-(2-Iodo-5-methoxybenzyl)piperidine
Comparison
Compared to its analogs, 3-(2-Bromo-5-methoxybenzyl)piperidine may exhibit different reactivity and biological activity due to the presence of the bromo group. The bromo substituent can influence the compound’s electronic properties, making it more or less reactive in certain chemical reactions. Additionally, the size and electronegativity of the bromo atom can affect the compound’s interaction with biological targets, potentially leading to unique pharmacological profiles.
Propriétés
Formule moléculaire |
C13H18BrNO |
|---|---|
Poids moléculaire |
284.19 g/mol |
Nom IUPAC |
3-[(2-bromo-5-methoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18BrNO/c1-16-12-4-5-13(14)11(8-12)7-10-3-2-6-15-9-10/h4-5,8,10,15H,2-3,6-7,9H2,1H3 |
Clé InChI |
IMFISNKNKMZKPZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Br)CC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



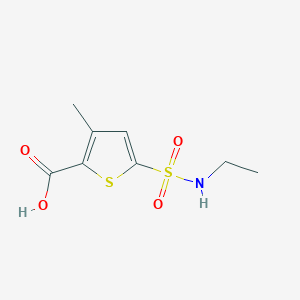
![Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13538124.png)
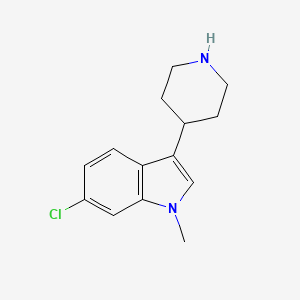

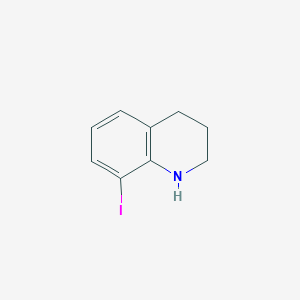

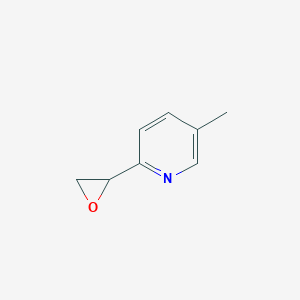
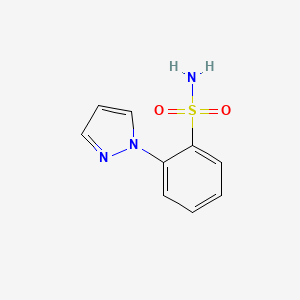
![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13538171.png)
